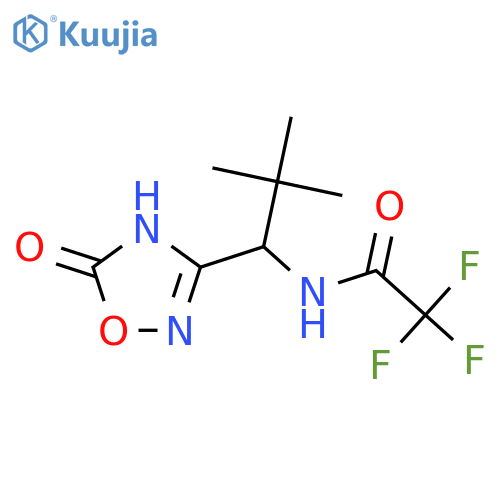Cas no 2680834-37-9 (2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide)

2680834-37-9 structure
商品名:2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide
2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
- EN300-28282475
- 2680834-37-9
- 2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide
-
- インチ: 1S/C9H12F3N3O3/c1-8(2,3)4(5-14-7(17)18-15-5)13-6(16)9(10,11)12/h4H,1-3H3,(H,13,16)(H,14,15,17)
- InChIKey: FFXGRSQBCZUOJM-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC(C1=NOC(N1)=O)C(C)(C)C)=O)(F)F
計算された属性
- せいみつぶんしりょう: 267.08307574g/mol
- どういたいしつりょう: 267.08307574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 79.8Ų
2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28282475-0.25g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 95.0% | 0.25g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28282475-10.0g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 95.0% | 10.0g |
$2762.0 | 2025-03-19 | |
| Enamine | EN300-28282475-10g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 10g |
$2762.0 | 2023-09-09 | ||
| Enamine | EN300-28282475-5g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 5g |
$1862.0 | 2023-09-09 | ||
| Enamine | EN300-28282475-0.1g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 95.0% | 0.1g |
$565.0 | 2025-03-19 | |
| Enamine | EN300-28282475-1g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 1g |
$642.0 | 2023-09-09 | ||
| Enamine | EN300-28282475-0.05g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 95.0% | 0.05g |
$539.0 | 2025-03-19 | |
| Enamine | EN300-28282475-5.0g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 95.0% | 5.0g |
$1862.0 | 2025-03-19 | |
| Enamine | EN300-28282475-0.5g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 95.0% | 0.5g |
$616.0 | 2025-03-19 | |
| Enamine | EN300-28282475-2.5g |
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide |
2680834-37-9 | 95.0% | 2.5g |
$1260.0 | 2025-03-19 |
2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
2680834-37-9 (2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide) 関連製品
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
